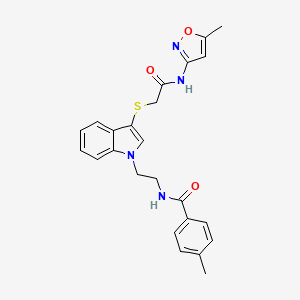

4-methyl-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-methyl-N-[2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3S/c1-16-7-9-18(10-8-16)24(30)25-11-12-28-14-21(19-5-3-4-6-20(19)28)32-15-23(29)26-22-13-17(2)31-27-22/h3-10,13-14H,11-12,15H2,1-2H3,(H,25,30)(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSANUCNWJNONP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NOC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide (CAS Number: 1351661-27-2) is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 364.43 g/mol. The structure includes a 5-methylisoxazole moiety, an indole ring, and a benzamide functional group, which are critical for its biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.43 g/mol |

| CAS Number | 1351661-27-2 |

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing isoxazole and indole rings have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of several indole-based derivatives, it was found that compounds with similar structural motifs exhibited minimal inhibitory concentrations (MICs) ranging from 0.56 to 4.17 μM against pathogens such as Staphylococcus aureus and Escherichia coli . These findings suggest that the compound may possess comparable antimicrobial efficacy.

Antitumor Activity

Indole derivatives are well-documented for their antitumor properties. The compound's structure suggests potential interactions with biological targets involved in tumor growth regulation.

Research Findings

A review of literature indicates that indole derivatives can inhibit various cancer cell lines, including those resistant to conventional therapies. For instance, compounds structurally related to the one showed IC50 values as low as 0.024 μM against cancer cell lines such as HT29 and A549 . This indicates a promising avenue for further exploration of the compound's antitumor potential.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in microbial resistance or tumor proliferation.

Enzyme Inhibition Studies

Research has shown that similar compounds can act as inhibitors of key enzymes such as proteases and kinases involved in cell signaling pathways . The potential for this compound to exhibit similar enzyme inhibitory properties warrants further investigation.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of indole and isoxazole have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that compounds with isoxazole moieties showed promising results against various cancer cell lines, suggesting that 4-methyl-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide may also possess similar activity due to its structural components .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored through molecular docking studies. These studies suggest that it may inhibit enzymes such as lipoxygenase, which are involved in inflammatory processes. In silico evaluations indicated a strong binding affinity to the active site of lipoxygenase, making it a candidate for further development as an anti-inflammatory drug .

Antimicrobial Activity

Similar compounds have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the isoxazole ring is often associated with enhanced antibacterial activity. Research on related compounds suggests that modifications in the side chains can lead to improved efficacy against various pathogens .

Case Study 1: Anticancer Screening

In a recent study, a series of indole-based compounds were synthesized and screened for anticancer activity. The results indicated that compounds with a similar backbone to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cell lines. The study highlighted the importance of substituents on the indole ring in modulating biological activity .

Case Study 2: Inhibition of Lipoxygenase

A study focused on the structure–activity relationship of isoxazole derivatives revealed that specific modifications could enhance lipoxygenase inhibition. The findings suggested that compounds with thioether linkages showed increased potency as lipoxygenase inhibitors, indicating that this compound could be optimized for better therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues with Isoxazole and Benzamide Motifs

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) ():

- Key differences : Replaces the indole-thioether chain with a thiadiazole ring.

- Physicochemical properties : Melting point (160°C) lower than derivatives like 8a (290°C), indicating reduced crystallinity due to simpler substituents.

- Spectroscopy : IR absorption at 1606 cm⁻¹ (C=O stretch) and NMR aromatic signals (δ 7.36–7.72) align with benzamide and isoxazole moieties .

2.2. Indole-Based Analogues with Thioether Linkages

2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides ():

- 4-Methyl-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide (): Key differences: Thiazolidinone ring fused to indolylidene; additional thioxo group.

2.3. Benzamide Derivatives with Heterocyclic Substituents

- 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (): Key differences: Nitrophenylaminoethyl group introduces strong electron-withdrawing effects.

Comparative Data Tables

Table 1: Structural and Functional Group Comparison

Table 2: Physicochemical Properties

Research Implications

- Structure-Activity Relationships (SAR) : The target compound’s indole and isoxazole groups may synergize for dual kinase inhibition (e.g., targeting EGFR and VEGFR), as seen in hybrid molecules () .

- Metabolic Stability : The thioether linkage could reduce oxidative metabolism compared to ether analogs, extending half-life .

- Synthetic Challenges : Multi-step synthesis required for indole-isoxazole conjugation, akin to methods in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.